Supramolecular Gelation Kinetics: Exponential Aggregation Rate of Tetrahexyl Pyromellitamide Versus Ester-Functionalized Analog
The aggregation of tetrahexyl pyromellitamide (derived from benzene-1,2,4,5-tetracarboxamide scaffold) follows an exponential rate law in cyclohexane, with time-dependent viscosity studies demonstrating rapid gel network formation. In contrast, tetra(ethylhexanoate) pyromellitide (an ester-functionalized analog) exhibits significantly impeded aggregation due to the replacement of amide hydrogen bond donors with ester groups [1].
| Evidence Dimension | Aggregation kinetics and gelation capability |
|---|---|
| Target Compound Data | Tetrahexyl pyromellitamide forms self-assembled gels in cyclohexane; viscosity increases exponentially with time, following an exponential rate law; hierarchical assembly into one-dimensional supramolecular polymer, hollow tubes, and compressed helices |
| Comparator Or Baseline | Tetra(ethylhexanoate) pyromellitide (ester-functionalized analog) |
| Quantified Difference | Ester groups significantly impede aggregation; tetrahexyl pyromellitamide forms robust gels while the ester analog does not form comparable supramolecular networks |
| Conditions | Cyclohexane solvent; room temperature; concentrations studied from dilute to gel-phase (>3 mM crossover point for fiber entanglement) |
Why This Matters
For researchers developing anion-responsive soft materials or drug delivery vehicles, the amide functionality is essential for rapid, exponential self-assembly into hierarchical structures, whereas ester-functionalized analogs fail to produce comparable viscoelastic networks.
- [1] Tong, K. W. K.; Dehn, S.; Webb, J. E. A.; Nakamura, K.; Braet, F.; Thordarson, P. Pyromellitamide Gelators: Exponential Rate of Aggregation, Hierarchical Assembly, and Their Viscoelastic Response to Anions. Langmuir 2009, 25 (15), 8586–8592. DOI: 10.1021/la804180h. View Source
